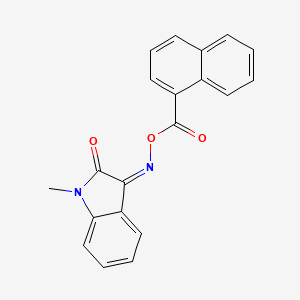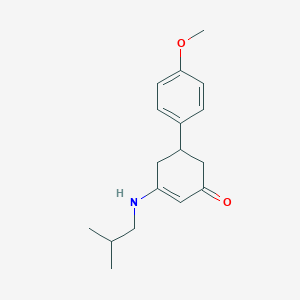![molecular formula C19H16N2O4S B3910473 N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910473.png)
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide, also known as FTI-277, is a synthetic compound that belongs to the family of farnesyltransferase inhibitors (FTIs). FTIs are a class of drugs that target the farnesyltransferase enzyme, which is responsible for the attachment of farnesyl groups to proteins such as Ras, a key player in the development of cancer. FTIs have shown promising results in preclinical studies as potential anticancer agents.
Mécanisme D'action
FTIs target the farnesyltransferase enzyme, which is responsible for the attachment of farnesyl groups to proteins such as Ras. Ras is a key player in the development of cancer, as it regulates cell growth and survival pathways. By inhibiting farnesylation of Ras, FTIs prevent its localization to the cell membrane, where it exerts its oncogenic effects. FTIs also inhibit the farnesylation of other proteins, such as RhoB and lamin B, which are involved in cell cycle regulation and nuclear structure, respectively.
Biochemical and Physiological Effects
In addition to its effects on Ras and other farnesylated proteins, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be relevant for the treatment of certain diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of farnesyltransferase, which makes it a valuable tool for studying the role of farnesylation in various biological processes. N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has also been shown to have low toxicity in vivo, which is an important consideration for preclinical studies.
One limitation of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective FTIs, which may have improved efficacy and fewer side effects. Another area of interest is the combination of FTIs with other anticancer agents, such as immunotherapies, to enhance their efficacy. Finally, FTIs may have applications beyond cancer, such as in the treatment of certain genetic disorders that are caused by mutations in farnesylated proteins.
Applications De Recherche Scientifique
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has been extensively investigated for its potential as an anticancer agent. Preclinical studies have shown that N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide can inhibit the growth of a wide range of cancer cell lines in vitro and in vivo, including pancreatic, breast, lung, and prostate cancer. N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and docetaxel.
Propriétés
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-16-8-3-2-7-14(16)20-18(22)15(12-13-6-4-10-25-13)21-19(23)17-9-5-11-26-17/h2-12H,1H3,(H,20,22)(H,21,23)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFQRJSAUFXPSZ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1E)-1-(furan-2-yl)-3-[(2-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3910403.png)


![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910428.png)


![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)

![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)
![{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol](/img/structure/B3910477.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3910490.png)
![N-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910495.png)